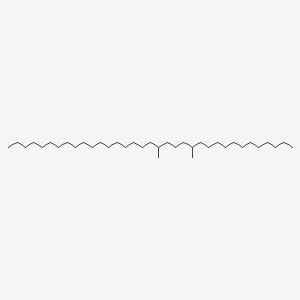
13,17-Dimethylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,17-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76. This compound is notable for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . The compound’s structure consists of a pentatriacontane backbone with methyl groups attached at the 13th and 17th carbon positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,17-Dimethylpentatriacontane typically involves starting materials such as optically pure ®-(+)-citronellic acid . The synthetic route includes esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The process involves the preparation of two enantiomers from the starting material and combining them using the dianion of methyl acetoacetate as a connector .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of optically pure starting materials and precise reaction conditions are crucial for achieving the desired stereoisomers.
Chemical Reactions Analysis
Types of Reactions: 13,17-Dimethylpentatriacontane primarily undergoes reactions typical of hydrocarbons, such as:
Oxidation: This reaction can occur under specific conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although less common for long-chain hydrocarbons, reduction reactions can convert double bonds to single bonds.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
13,17-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their interactions.
Biology: Plays a crucial role in the study of insect pheromones, particularly in tsetse flies.
Industry: Could be used in the formulation of synthetic pheromones for pest control.
Mechanism of Action
The mechanism of action of 13,17-Dimethylpentatriacontane as a sex pheromone involves its interaction with olfactory receptors in male tsetse flies. The compound triggers a behavioral response, leading to increased sexual activity . The molecular targets are specific olfactory receptors that recognize the unique structure of the pheromone.
Comparison with Similar Compounds
13,23-Dimethylpentatriacontane: Another tsetse fly pheromone with methyl groups at different positions.
15,19,23-Trimethylheptatriacontane: A related compound with three methyl groups.
Comparison: 13,17-Dimethylpentatriacontane is unique due to its specific methylation pattern, which is crucial for its biological activity. Compared to other similar compounds, it has a distinct role in the pheromone communication system of Glossina pallidipes .
Properties
CAS No. |
56987-85-0 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
13,17-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI Key |
FBQBKKKEWJOATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


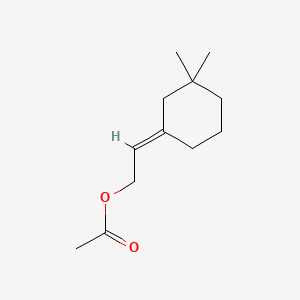
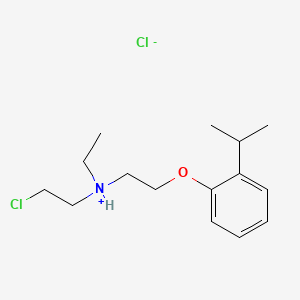
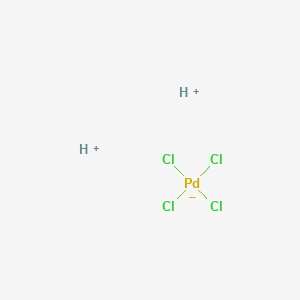
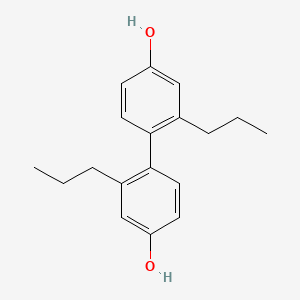
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
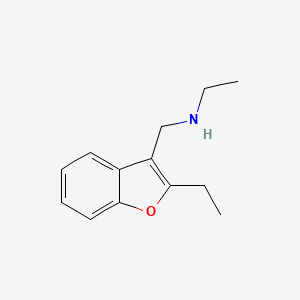
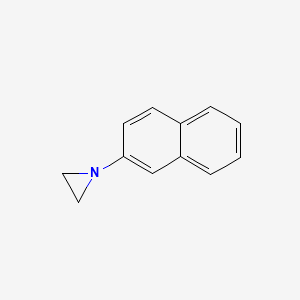

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
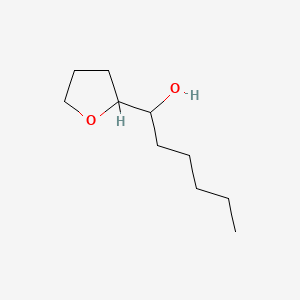


![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
